1-Ethoxy-2-fluoro-3-methoxybenzene
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Overview
Description
1-Ethoxy-2-fluoro-3-methoxybenzene is an organic compound with the molecular formula C9H11FO2 It is a derivative of benzene, characterized by the presence of ethoxy, fluoro, and methoxy substituents on the benzene ring
Preparation Methods
The synthesis of 1-ethoxy-2-fluoro-3-methoxybenzene typically involves electrophilic aromatic substitution reactions One common method is the Friedel-Crafts alkylation, where an ethoxy group is introduced to the benzene ringThe reaction conditions often require the presence of catalysts such as aluminum chloride (AlCl3) and specific solvents to facilitate the reactions .
Industrial production methods may involve multi-step synthesis processes, ensuring high yield and purity of the final product. These methods are optimized for large-scale production, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
1-Ethoxy-2-fluoro-3-methoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the removal of the fluoro group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while halogenation can produce dihalogenated compounds.
Scientific Research Applications
1-Ethoxy-2-fluoro-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism by which 1-ethoxy-2-fluoro-3-methoxybenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluoro group enhances its binding affinity to certain biological targets, while the ethoxy and methoxy groups influence its solubility and metabolic stability. These interactions can modulate various biochemical pathways, leading to specific physiological effects .
Comparison with Similar Compounds
1-Ethoxy-2-fluoro-3-methoxybenzene can be compared with other similar compounds such as:
1-Ethoxy-2-fluoro-4-methoxybenzene: Similar structure but with the methoxy group at a different position, affecting its reactivity and applications.
1-Methoxy-2-fluoro-3-ethoxybenzene:
2-Ethoxy-1-fluoro-3-methoxybenzene: Another isomer with distinct reactivity and applications in research and industry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-ethoxy-2-fluoro-3-methoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-3-12-8-6-4-5-7(11-2)9(8)10/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVPPQJDADGZQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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